molecular formula C15H18N2S B2895711 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine CAS No. 2034516-32-8

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2895711
CAS No.: 2034516-32-8
M. Wt: 258.38
InChI Key: RKMRZWNAUNKXBD-UHFFFAOYSA-N
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Description

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound that features a piperidine ring substituted with a thiophene group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)quinoline
  • 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)benzene
  • 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)indole

Uniqueness

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is unique due to the combination of the thiophene, piperidine, and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

3-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-3-13(11-16-7-1)12-17-8-5-14(6-9-17)15-4-2-10-18-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMRZWNAUNKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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